Product packaging for Fmoc-3-iodo-D-Tyr-OH(Cat. No.:CAS No. 244028-70-4)

Fmoc-3-iodo-D-Tyr-OH

Cat. No.: B1442744
CAS No.: 244028-70-4
M. Wt: 529.3 g/mol
InChI Key: ZRJAMVZQFHAZAE-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Modified Amino Acids in Peptide Synthesis and Drug Discovery

The synthesis of peptides, both for basic research and for the development of new therapeutics, often requires the use of amino acids that have been chemically altered. These modifications can be crucial for a number of reasons. For instance, protecting groups are essential to prevent unwanted reactions during the step-by-step assembly of a peptide chain. altabioscience.com The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a commonly used protecting group for the amine function of amino acids in a technique known as solid-phase peptide synthesis (SPPS). altabioscience.com This method allows for the efficient construction of peptides on a solid support.

Beyond protection, modifications to the amino acid side chains can confer desirable properties to the final peptide. For example, the introduction of halogen atoms, such as iodine, can influence the peptide's shape and how it interacts with biological targets. ontosight.ai Furthermore, the use of D-amino acids, which are mirror images of the more common L-amino acids, can make peptides more resistant to being broken down by enzymes in the body, a key consideration in drug design. nih.govbiopharmaspec.com

The Role of Fmoc-3-iodo-D-Tyr-OH as a Specialized D-Amino Acid Derivative in Research

This compound is a prime example of a multi-functional building block that combines several of these strategic modifications. vulcanchem.comchemimpex.com Its structure features:

An Fmoc group , which provides temporary protection of the alpha-amino group, essential for controlled peptide synthesis. vulcanchem.com

An iodine atom attached to the tyrosine ring, which introduces unique chemical properties. ontosight.ai This "heavy atom" can be useful in biophysical studies like X-ray crystallography to help determine the three-dimensional structure of proteins. nih.gov The iodine can also serve as a site for introducing radioactive isotopes for imaging studies. ontosight.aivulcanchem.com

A D-configuration at the alpha-carbon, which can enhance the stability of peptides containing this amino acid by making them less susceptible to degradation by proteases. nih.govvulcanchem.com

This combination of features makes this compound a valuable tool for researchers. It is used in the synthesis of specialized peptides for a variety of applications, including the development of new drugs and diagnostic agents. chemimpex.com Its unique structure allows for the creation of peptides with enhanced stability and novel functionalities, opening up new avenues in medicinal chemistry and chemical biology. chemimpex.com For example, it has been incorporated into peptides designed to target specific receptors in the body, with potential applications in neuroscience and cancer research. vulcanchem.comchemimpex.com

The table below summarizes the key chemical identifiers for this compound.

PropertyValue
CAS Number 244028-70-4 chemimpex.comlookchem.com
Molecular Formula C24H20INO5 chemimpex.comlookchem.com
Molecular Weight 529.32 g/mol lookchem.com
IUPAC Name (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxy-3-iodophenyl)propanoic acid vulcanchem.comnih.gov
Appearance White to off-white powder chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20INO5 B1442744 Fmoc-3-iodo-D-Tyr-OH CAS No. 244028-70-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20INO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJAMVZQFHAZAE-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20INO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc 3 Iodo D Tyr Oh and Analogous Iodinated Tyrosine Derivatives

Primary Synthesis Routes for Fmoc-3-iodo-D-Tyr-OH

The two main pathways to obtaining this compound offer distinct advantages and challenges. The derivatization route provides a straightforward, sequential process, while direct iodination requires careful consideration of protecting group stability.

Derivatization of 3-Iodo-D-Tyrosine Precursors

A common and reliable method for preparing this compound involves a two-step sequence. vulcanchem.com This approach first focuses on the regioselective iodination of the D-tyrosine backbone, followed by the protection of the α-amino group with the fluorenylmethoxycarbonyl (Fmoc) group.

The initial step is an electrophilic aromatic substitution on D-tyrosine. The phenolic hydroxyl group activates the aromatic ring, directing the electrophile primarily to the ortho positions (3 and 5). Under controlled conditions, mono-iodination at the 3-position can be achieved with high selectivity. Reagents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) in a polar solvent like acetic acid are typically employed for this transformation. vulcanchem.com

Once 3-iodo-D-tyrosine is synthesized and purified, the α-amino group is protected using an Fmoc-reagent, commonly Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimide (Fmoc-OSu). This reaction is typically carried out in the presence of a base, such as diisopropylethylamine (DIEA) or sodium carbonate, in a suitable solvent like dimethylformamide (DMF). vulcanchem.com The resulting this compound is then isolated for use in peptide synthesis.

Table 1: Typical Reaction Conditions for the Derivatization of 3-Iodo-D-Tyrosine

Step Reagent(s) Solvent Temperature Time Yield Reference(s)
Iodination N-Iodosuccinimide (NIS) (1.1 equiv) Acetic acid/water (4:1) 25°C 12 hours 70-85% vulcanchem.com

| Fmoc Protection | Fmoc-Cl (1.2 equiv), DIEA | Dimethylformamide (DMF) | Room Temp. | 2 hours | 90-95% | vulcanchem.com |

Direct Iodination Strategies Applied to Fmoc-Protected Tyrosine Scaffolds

An alternative strategy involves the direct iodination of a pre-existing Fmoc-protected tyrosine derivative. This approach is particularly relevant when a protecting group is already present on the phenolic hydroxyl group, a common tactic in orthogonal peptide synthesis strategies. The success of this route is highly dependent on the choice of iodinating agent and the stability of the protecting groups under the reaction conditions.

Bis(pyridine)iodonium tetrafluoroborate (B81430) (IPy₂BF₄), also known as Barluenga's reagent, is recognized as a mild and effective iodinating agent. thermofisher.com It can be used for the selective iodination of free phenolic groups in tyrosine residues. thermofisher.com However, its application for the direct iodination of Fmoc-protected tyrosine requires careful consideration of the reaction conditions. For instance, the use of IPy₂BF₄ in a solvent system containing trifluoroacetic acid (TFA), such as CH₂Cl₂:TFA (10:1), on Fmoc-D-Tyr(tBu)-OH leads to the desired iodination but also causes the concomitant removal of the acid-labile tert-butyl (tBu) protecting group from the phenolic hydroxyl. researchgate.networktribe.com This results in the formation of this compound directly, but sacrifices the hydroxyl protection which may be needed for subsequent synthetic steps. researchgate.networktribe.com

N-Iodosuccinimide (NIS) is a widely used source of electrophilic iodine. vulcanchem.comresearchgate.net It can be employed for the direct iodination of tyrosine residues within peptides and protected amino acids. researchgate.net The use of NIS in acetonitrile (B52724)/water has been shown to be a mild, fast, and efficient method for the mono-iodination of unprotected tyrosine residues in peptides. researchgate.net For Fmoc-protected scaffolds, NIS can be used in conjunction with a catalytic amount of a strong acid, such as trifluoroacetic acid, to achieve regioselective iodination of aromatic compounds. researchgate.net However, similar to the IPy₂BF₄ conditions, the acidity required can compromise acid-sensitive protecting groups like the tBu ether.

Table 2: Optimization of Silver-Mediated Iodination of Fmoc-Tyr(tBu)-OH

Entry Silver Salt (equiv.) Solvent Temperature Yield of Methyl Ester Product Reference(s)
1 Ag₂SO₄ (1.2) Methanol (B129727) Room Temp. 38% researchgate.net
2 Ag₂SO₄ (1.2) Methanol 50°C 63% researchgate.net
3 Ag₂SO₄ (0.5) Methanol 50°C 26% researchgate.net
4 AgNO₃ (1.2) Methanol 50°C 0% (deprotected product formed) researchgate.networktribe.com

This table summarizes the formation of the intermediate methyl ester, which is subsequently hydrolyzed to the final carboxylic acid product.

Iodination Utilizing N-Iodosuccinimide

Strategic Employment of Protecting Groups for Phenolic Hydroxyl Functionality

In the context of Fmoc-based solid-phase peptide synthesis, the protection of reactive side chains is crucial to prevent unwanted side reactions. iris-biotech.debiosynth.com The phenolic hydroxyl group of tyrosine is acidic and its oxygen atom is nucleophilic, necessitating protection during peptide assembly. thieme-connect.de

The tert-butyl (tBu) ether is a commonly used protecting group for the tyrosine hydroxyl group, leading to the derivative Fmoc-Tyr(tBu)-OH. advancedchemtech.compeptide.com The tBu group is advantageous due to its stability under the basic conditions (typically piperidine) used to remove the N-terminal Fmoc group during SPPS. advancedchemtech.comwikipedia.org It is, however, readily cleaved by strong acids, such as trifluoroacetic acid (TFA), which is often used in the final step to release the synthesized peptide from the resin support. iris-biotech.dewikipedia.org

This differential stability defines an "orthogonal" protection strategy, where one protecting group (Fmoc) can be removed without affecting another (tBu), and vice versa. biosynth.comwikipedia.org The use of Fmoc-Tyr(tBu)-OH is standard in Fmoc/tBu SPPS. thieme-connect.de When synthesizing iodinated tyrosine derivatives, maintaining this hydroxyl protection is critical, as demonstrated in the silver-mediated iodination route, which was specifically optimized to preserve the acid-sensitive tBu group. researchgate.netvulcanchem.com This ensures that the resulting Fmoc-3-iodo-D-Tyr(tBu)-OH building block is fully compatible with standard Fmoc SPPS protocols, allowing for its incorporation at any position within a peptide sequence. worktribe.com

Methoxymethyl (MOM) Protecting Group Applications

The Methoxymethyl (MOM) ether is utilized as a protecting group for the phenolic hydroxyl of tyrosine during iodination. A patented method describes a synthetic sequence for a related compound, 3-iodo-N-protected-L-tyrosine methyl ester, which illustrates the utility of the MOM group. google.com The process involves the protection of the hydroxyl group of an N-protected tyrosine methyl ester with chloromethyl methyl ether (MOMCl), followed by iodination. google.com

A significant advantage of the MOM group is the availability of mild deprotection methods that avoid the harsh acidic conditions that could compromise other functional groups in the molecule. google.com Specifically, the MOM group can be removed under a hydrogen atmosphere at normal pressure, catalyzed by palladium. google.com This approach offers high reaction selectivity and simplifies post-reaction workup, circumventing issues associated with strong acid systems like hydrochloric acid or trifluoroacetic acid. google.com

Tert-Butyldimethylsilyl (TBDMS) Protecting Group Strategies

The Tert-Butyldimethylsilyl (TBDMS or TBS) group is another option for protecting the phenolic hydroxyl function of tyrosine. Silyl ethers, such as TBDMS, are known for their specific removal conditions, typically using a source of fluoride (B91410) ions like tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.orgrsc.org This provides orthogonality to acid-labile (tBu) and base-labile (Fmoc) protecting groups.

Tert-Butyl (tBu) Protecting Group Utilization

The tert-butyl (tBu) ether is a widely used protecting group for the tyrosine side chain in Fmoc-based solid-phase peptide synthesis (SPPS). peptide.comiris-biotech.de Its stability to the basic conditions used for Fmoc group removal and its lability to strong acids like trifluoroacetic acid (TFA) make it a cornerstone of the Fmoc/tBu orthogonal strategy. iris-biotech.decsic.es

The synthesis of Fmoc/OtBu orthogonally protected iodotyrosine can be achieved directly from commercially available Fmoc-Tyr(tBu)-OH. researchgate.net A study demonstrated a two-step process starting with the silver-mediated iodination of Fmoc-Tyr(tBu)-OH. researchgate.net Initial attempts using bis(pyridine)iodonium tetrafluoroborate (IPy₂BF₄) in a CH₂Cl₂:TFA solvent system resulted in the desired iodination but with concurrent cleavage of the acid-sensitive tBu group. researchgate.net To preserve the tBu protection, an alternative method using iodine (I₂) and silver sulfate (B86663) (Ag₂SO₄) in methanol was developed. This reaction yielded a mixture of the desired product, Fmoc-3-iodo-D-Tyr(tBu)-OH, and its methyl ester. The ester could then be hydrolyzed to the final carboxylic acid. researchgate.net

Table 1: Optimization of Silver-Mediated Iodination of Fmoc-Tyr(tBu)-OH Data sourced from a study on a direct route to Fmoc/OtBu protected iodotyrosine. researchgate.net

EntryReactant (equiv.)Reagents (equiv.)Temp (°C)Time (h)Yield of Deprotected Product (%)Yield of Protected Methyl Ester Product (%)
1Fmoc-Tyr(tBu)-OH (1.0)Ag₂SO₄ (1.2), I₂ (1.2)rt1.52338
2Fmoc-Tyr(tBu)-OH (1.0)Ag₂SO₄ (1.2), I₂ (1.2)5023463
3Fmoc-Tyr(tBu)-OH (1.0)Ag₂SO₄ (0.5), I₂ (1.2)5022126

Comparative Analysis of Protective Group Compatibility in Synthesis

tBu Group : As part of the standard Fmoc/tBu strategy, its main advantage is compatibility with routine solid-phase peptide synthesis. iris-biotech.de However, its acid lability requires that iodination conditions be carefully controlled to avoid premature deprotection, as acidic reagents or byproducts can cleave the tBu ether. researchgate.net

MOM Group : The MOM group offers robustness but its removal under strongly acidic conditions can be problematic. The development of a palladium-catalyzed hydrogenolysis method for deprotection provides a milder, orthogonal alternative, enhancing its utility in complex syntheses where acid-sensitive groups are present. google.com

TBDMS Group : The TBDMS group offers excellent orthogonality, being stable to both the basic conditions for Fmoc removal and the acidic conditions for tBu removal. rsc.org Its cleavage with fluoride ions is highly specific. This makes it a valuable option for syntheses requiring multiple, selective deprotection steps, although the silicon-fluorine bond strength necessitates specific reagents for its removal. rsc.org

Ultimately, the compatibility of each protecting group is dictated by the full sequence of reactions. The tBu group is integrated into the most common SPPS workflow, while MOM and TBDMS provide solutions for syntheses that demand alternative deprotection schemes to avoid acidolysis.

Process Optimization and Scalability in this compound Synthesis

Optimizing the synthesis of this compound is crucial for improving efficiency and ensuring the high purity required for applications like peptide synthesis.

Evaluation of Suitability for Large-Scale and Industrial Preparations

The feasibility of a synthetic route for large-scale and industrial manufacturing depends on factors like cost, safety, efficiency, and robustness. For iodinated amino acids, methods that avoid expensive or hazardous reagents are preferred. The silver-mediated iodination, while effective, uses a stoichiometric amount of a heavy metal salt, which could pose challenges for cost and waste disposal on an industrial scale. researchgate.net

However, reports on the industrial-scale manufacturing of Fmoc-D-Tyr(3-I)-OH suggest that such processes are viable. Large-scale production can employ continuous flow reactors to enhance the efficiency of the iodination step and minimize the formation of byproducts. vulcanchem.com Furthermore, automated purification systems, such as reverse-phase chromatography, are used to ensure the final product meets high purity standards (>98%), which are necessary for pharmaceutical applications. vulcanchem.com The development of optimized, high-yielding batch processes also contributes to the scalability of these syntheses. researchgate.net

Analytical Verification of this compound and Synthetic Intermediates

The structural integrity and purity of this compound and its synthetic intermediates are critical for their intended applications, particularly in solid-phase peptide synthesis (SPPS). nih.gov To ensure quality, a combination of chromatographic and spectrometric techniques is employed.

Chromatographic Techniques for Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC))

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of Fmoc-protected amino acids. usp.org For this compound, suppliers often guarantee a purity of ≥97.5% or ≥98%, as determined by HPLC. chemimpex.comchemimpex.comjk-sci.com This high level of precision is crucial because the final purity of a synthetic peptide is directly impacted by the chemical and chiral purity of its constituent amino acids. phenomenex.com

Reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is separated based on its hydrophobicity. phenomenex.com The method typically involves a C18 column and a gradient elution system, often using acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA). nih.govphenomenex.com

In addition to chemical purity, HPLC with chiral stationary phases (CSPs) is essential for verifying the enantiomeric purity of this compound. phenomenex.com As peptide synthesis often requires stereochemically pure building blocks, ensuring the compound is the correct D-enantiomer without contamination from its L-counterpart is vital. phenomenex.com

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring the progress of the synthesis. It is used to check for the consumption of starting materials and the formation of the product during the iodination and Fmoc-protection steps. While less precise than HPLC, TLC is an invaluable technique in the synthesis laboratory for quick assessments.

Table 2: Typical HPLC Parameters for Analysis of Fmoc-Amino Acids

Parameter Description
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) phenomenex.com
Stationary Phase Polysaccharide-based chiral stationary phases (e.g., Lux Cellulose) for enantiomeric separation; C18 for purity analysis. nih.govphenomenex.com
Mobile Phase A gradient of acetonitrile and water, often containing 0.1% Trifluoroacetic Acid (TFA). nih.govphenomenex.com
Flow Rate Typically around 1.0 mL/min. nih.gov

| Detection | UV detection, often at 254 nm for phenylthiocarbamyl (PTC) derivatives or other relevant wavelengths for the Fmoc group. usp.org |

Mass Spectrometry for Structural Confirmation (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS))

Mass spectrometry (MS) is an indispensable tool for the structural confirmation of this compound. It provides a precise determination of the molecular weight, confirming that both the iodination and Fmoc-protection reactions have occurred as intended. The molecular weight of this compound is 529.33 g/mol . vulcanchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of MS. mdpi.com This hyphenated technique is particularly powerful, allowing for the simultaneous assessment of purity and structural confirmation of the target compound and any impurities or byproducts. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, is frequently used to verify the elemental composition of the synthesized molecule by providing highly accurate mass measurements. digitellinc.comnih.govacs.org For instance, the composition of complex molecules derived from Fmoc-protected building blocks has been verified using high-resolution QTOF MS. nih.govacs.org

Other MS techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are also utilized, especially in the context of confirming the successful synthesis of peptides incorporating this modified amino acid. nih.gov

Integration of Fmoc 3 Iodo D Tyr Oh in Advanced Peptide Synthesis Strategies

Applications in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically synthesizing peptides. The use of Fmoc-3-iodo-D-Tyr-OH in SPPS is well-established, offering a reliable means to introduce an iodinated D-tyrosine residue into a growing peptide chain.

Compatibility with Fmoc/tBu Chemistry Protocols

This compound is highly compatible with the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy. vulcanchem.comchemimpex.com In this approach, the α-amino group is temporarily protected by the base-labile Fmoc group, while the side chains of reactive amino acids are protected by acid-labile groups like tert-butyl (tBu). ub.edubeilstein-journals.org The Fmoc group is removed using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), allowing for the sequential addition of the next Fmoc-protected amino acid. vulcanchem.comuci.edu The stability of the iodine-carbon bond on the tyrosine ring under these basic conditions, and during the final cleavage from the solid support with strong acids like trifluoroacetic acid (TFA), makes this compound a suitable building block for this methodology. chemimpex.combeilstein-journals.org

Strategies for Incorporating this compound into Peptide Chains

The incorporation of this compound into a peptide sequence follows standard SPPS protocols. The process generally involves the following steps:

Resin Swelling: The solid support, typically a resin like 2-chlorotrityl chloride resin, is swelled in a suitable solvent such as DMF. uci.edubeilstein-journals.org

Fmoc Deprotection: The Fmoc protecting group of the N-terminal amino acid on the resin-bound peptide is removed with a piperidine solution. uci.edubeilstein-journals.org

Amino Acid Activation and Coupling: The carboxylic acid of this compound is activated using a coupling reagent. Common activators include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/phosphonium salts such as HBTU, HATU, or PyBOP, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). ub.eduuci.edu The activated amino acid is then added to the resin to form a new peptide bond.

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride (B1165640) can be performed. uci.edu

This cycle is repeated until the desired peptide sequence is assembled. The use of orthogonal protecting groups, which can be removed under different conditions, allows for site-specific modifications of the peptide while it is still attached to the solid support. sigmaaldrich.com

Challenges Associated with Acid Sensitivity of Iodinated D-Tyrosine Residues in SPPS

While generally stable, the final step of SPPS, which involves cleaving the peptide from the resin and removing side-chain protecting groups with a strong acid cocktail (e.g., TFA), can present challenges for peptides containing iodinated tyrosine. The acidic conditions can sometimes lead to side reactions. One potential issue is the formation of byproducts due to the reactivity of the iodinated ring. nih.gov For instance, prolonged exposure to strong acids can lead to the formation of depsipeptides, particularly if traces of acid remain on the resin. nih.gov Careful control of cleavage conditions and the use of scavengers in the cleavage cocktail are crucial to minimize these side reactions.

Solution-Phase Peptide Synthesis Methodologies Incorporating this compound

Although less common for long peptides, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the synthesis of shorter peptides or for large-scale production. bachem.com this compound can also be utilized in LPPS. researchgate.net In this approach, peptide fragments are synthesized sequentially in a homogenous solution. bachem.com Unlike the standardized protocols of SPPS, LPPS offers a greater diversity in the choice of protecting groups, coupling reagents, and reaction conditions. bachem.com The synthesis of peptide fragments often involves the coupling of an N-terminally protected amino acid or peptide with a C-terminally protected amino acid or peptide. The resulting protected peptide fragment is then deprotected at the appropriate terminus for the next coupling step. The final linear peptide can then be deprotected to yield the target molecule.

Design and Synthesis of Complex and Bioactive Peptides Featuring 3-Iodo-D-Tyrosine

The introduction of 3-iodo-D-tyrosine into peptides can significantly impact their conformational properties and biological activity. The bulky iodine atom can induce specific structural constraints, which can be advantageous in designing peptides with defined secondary structures.

Creation of Cyclic Peptide Structures (e.g., Pseudostellarin D Precursors)

A notable application of this compound is in the synthesis of cyclic peptides. Cyclization can enhance peptide stability against enzymatic degradation and improve receptor binding affinity and selectivity. The synthesis of precursors to cyclic peptides like Pseudostellarin D, a cyclic heptapeptide, can be achieved using SPPS. beilstein-journals.org The linear precursor peptide is first assembled on a solid support. beilstein-journals.org After the linear sequence is complete, it is cleaved from the resin and subsequently cyclized in solution. beilstein-journals.org For example, the linear precursor of Pseudostellarin D, with the sequence Gly-Gly-Tyr-Pro-Leu-Ile-Leu, has been synthesized via Fmoc-SPPS. beilstein-journals.org The cyclization can then be carried out using various methods, including the active ester method. beilstein-journals.org

Assembly of Peptides with Specific Biological Activities (e.g., Leu-Enkephalin, ACE Inhibitory Peptides)

The incorporation of this compound into peptide sequences is a strategic approach to developing analogs of bioactive peptides with modified properties. The iodine atom can serve as a heavy atom for crystallographic studies, a site for cross-linking, or a precursor for radiolabeling. The D-configuration of the amino acid can impart increased resistance to enzymatic degradation. This section explores the assembly of specific biologically active peptides, such as Leu-enkephalin and Angiotensin-Converting Enzyme (ACE) inhibitory peptides, using strategies that can incorporate this specialized amino acid derivative.

Leu-Enkephalin Analogs

Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) is an endogenous opioid peptide with well-characterized physiological roles. beilstein-journals.org The synthesis of its analogs provides a platform to study structure-activity relationships. The introduction of a 3-iodo-D-tyrosine residue in place of the natural L-tyrosine at position 1 can significantly influence receptor binding and peptide stability.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for assembling such peptides. frontiersin.orgnih.gov The synthesis of an analog like [3-iodo-D-Tyr¹]-Leu-enkephalin would follow a standard Fmoc-SPPS protocol. The process begins with the immobilization of the C-terminal amino acid, Fmoc-Leu-OH, onto a solid support resin, such as 2-chlorotrityl chloride resin. frontiersin.orgnih.gov The synthesis proceeds with sequential deprotection of the Fmoc group using a piperidine solution, followed by coupling of the next Fmoc-protected amino acid in the sequence (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH). nih.gov

For the final coupling step, this compound would be used instead of the standard Fmoc-Tyr-OH. The coupling is typically mediated by a reagent system, such as a hypervalent iodine compound like 1-benzoyloxy-1,2-benziodoxol-3-(1H)-one (IBA-OBz) in combination with a phosphine. frontiersin.orgnih.gov After the full peptide chain is assembled, it is cleaved from the resin, and all protecting groups are removed to yield the final modified peptide. nih.gov

Research into cyclic analogs of opioid peptides has also utilized iodinated tyrosine residues. uwr.edu.pl In these studies, the iodine atom serves as a handle for intramolecular cyclization reactions, such as the Suzuki-Miyaura reaction, to form biaryl bridges. uwr.edu.pl This creates conformationally constrained peptides, which can provide insights into the bioactive conformation required for receptor interaction. uwr.edu.pl A study on the synthesis of cyclic opioid peptide analogs involved the use of iodinated tyrosine derivatives to form such bridges. uwr.edu.pl

Table 1: Representative SPPS Cycle for [3-iodo-D-Tyr¹]-Leu-enkephalin This table outlines the general steps for each amino acid addition during the solid-phase synthesis.

StepReagents and SolventsPurpose
1. Swelling Resin (e.g., 2-Cl-Trt-Cl), Dichloromethane (DCM)Prepare the resin for reaction.
2. First Amino Acid Loading Fmoc-Leu-OH, Diisopropylethylamine (DIPEA), DCM/DMFAttach the C-terminal amino acid to the resin.
3. Capping (Optional) Methanol (B129727)Block any unreacted sites on the resin.
4. Fmoc Deprotection 20% Piperidine in Dimethylformamide (DMF)Remove the Fmoc protecting group from the N-terminus.
5. Coupling Fmoc-AA-OH (Phe, Gly, Gly, 3-iodo-D-Tyr), Coupling Reagents (e.g., HBTU, IBA-OBz), Base (e.g., DIPEA), DMFAdd the next amino acid to the growing peptide chain.
6. Repeat Repeat steps 4 and 5 for each amino acid in the sequence.Elongate the peptide chain.
7. Final Deprotection 20% Piperidine in DMFRemove the final Fmoc group from the N-terminal residue.
8. Cleavage and Global Deprotection Trifluoroacetic acid (TFA) with scavengersCleave the completed peptide from the resin and remove side-chain protecting groups.

This is a generalized protocol. Specific coupling reagents, reaction times, and solvents may vary based on the specific amino acids and desired efficiency. frontiersin.orgnih.gov

ACE Inhibitory Peptides

Angiotensin-Converting Enzyme (ACE) inhibitory peptides are molecules that can help regulate blood pressure and are of significant interest as potential antihypertensive agents. beilstein-journals.org The synthesis of novel ACE inhibitory peptides can be achieved efficiently using modern SPPS techniques. A study demonstrated the synthesis of two such peptides, identified by their three-letter codes as IVY and VPP, using a solid-phase method mediated by a recyclable hypervalent iodine reagent. beilstein-journals.org

While this particular study did not incorporate this compound, it highlights a synthetic strategy where such a modification would be feasible. The synthesis involved using Fmoc-Tyr-OH without any protection on the hydroxyl group, indicating the robustness of the coupling method. beilstein-journals.org To create an iodinated analog, one would simply substitute Fmoc-Tyr-OH with this compound during the corresponding coupling cycle. This would produce an ACE inhibitory peptide analog with an incorporated iodinated D-amino acid, potentially enhancing its stability or altering its inhibitory activity.

Table 2: Synthesis of ACE Inhibitory Peptides via FPID-Mediated SPPS This table summarizes the findings from a study on the synthesis of ACE inhibitory peptides using a specific hypervalent iodine reagent. beilstein-journals.org

Peptide Sequence (Code)Molecular FormulaCalculated Mass (m/z)Observed Mass (m/z) [M+H]⁺Yield
IVY (Ile-Val-Tyr)C₂₃H₃₇N₃O₅435.27436.2845%
VPP (Val-Pro-Pro)C₁₉H₃₁N₃O₄365.23366.2451%

Data sourced from a study on recyclable hypervalent-iodine-mediated solid-phase peptide synthesis. beilstein-journals.org The study demonstrated that the hydroxyl group of tyrosine did not require protection during the synthesis, which is a notable advantage of the method. beilstein-journals.org

Advanced Applications in Radiopharmaceutical Development and Molecular Imaging

Precursor Role in Radiolabeling Methodologies for Imaging and Therapy

The presence of an iodine atom on the tyrosine ring of Fmoc-3-iodo-D-Tyr-OH makes it an ideal precursor for introducing radioisotopes of iodine into peptides. Furthermore, its structure allows for seamless integration into more complex systems involving radiometals.

Radioiodination for Diagnostic and Therapeutic Radiopharmaceuticals (e.g., Iodine-131)

This compound is instrumental in the synthesis of peptides that can be labeled with radioactive iodine isotopes, such as Iodine-131 (¹³¹I). chemimpex.com This process, known as radioiodination, allows for the creation of radiopharmaceuticals that can be used for both diagnosing and treating diseases, particularly cancer. chemimpex.commdpi.com The iodine atom on the tyrosine residue provides a site for the electrophilic substitution of a radioactive iodine isotope. mdpi.comnih.gov

¹³¹I is a potent emitter of both beta particles and gamma radiation. mdpi.com The beta emissions are effective for therapy, as they can destroy targeted cells, while the gamma emissions can be detected by imaging systems like SPECT (Single Photon Emission Computed Tomography) to visualize the distribution of the radiopharmaceutical in the body. openmedscience.comscispace.com

The use of the D-configuration of tyrosine in this compound offers an advantage by providing resistance to in vivo enzymatic degradation, which can sometimes lead to the removal of the radioiodine from the peptide (deiodination). nih.gov This increased stability helps to ensure that the radioactive payload remains attached to the targeting peptide, thereby improving the accuracy of imaging and the efficacy of therapy.

A notable example of a therapeutic strategy involves combining a targeting peptide with ¹³¹I to deliver cytotoxic radiation directly to tumor cells. openmedscience.com For instance, peptides that bind to specific receptors overexpressed on cancer cells can be labeled with ¹³¹I to create a targeted radiotherapeutic agent. openmedscience.comnih.gov

Table 1: Radioiodination Methods

Method Oxidizing Agent pH Key Features
Chloramine-T Chloramine-T ~7.5 Efficient for tyrosine residues, but can lead to oxidation of other sensitive amino acids. nih.govresearchgate.net
Iodogen 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril ~7.5 Milder oxidation, reducing damage to the peptide. nih.goviaea.org
Lactoperoxidase Lactoperoxidase and hydrogen peroxide ~7.5 Enzymatic method that is very mild and specific for tyrosine. iaea.org

Integration into Chelator-Peptide Conjugates for Radiometal Labeling (e.g., Lead-212)

Beyond radioiodination, this compound is incorporated into peptides that are subsequently conjugated with chelating agents for labeling with radiometals. google.comnih.gov These chelators, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), are capable of securely binding therapeutic radiometals like Lead-212 (²¹²Pb). google.comnih.gov

The synthesis of these conjugates often involves solid-phase peptide synthesis (SPPS), where this compound is added as one of the amino acid building blocks. google.comtum.de After the peptide chain is assembled, a chelator is attached. This chelator-peptide conjugate can then be labeled with a radiometal. The inclusion of 3-iodo-D-tyrosine in the peptide sequence can also serve to modulate the pharmacokinetic properties of the resulting radiopharmaceutical. acs.org

²¹²Pb is an alpha-emitting radionuclide, which is of great interest for targeted alpha therapy (TAT). Alpha particles deposit a large amount of energy over a very short distance, making them highly effective at killing cancer cells while minimizing damage to surrounding healthy tissue. PSMA-targeting ligands complexed with ²¹²Pb have shown promising results with good tumor uptake and reduced kidney retention. google.com

Development of Targeted Molecular Imaging Probes

The ability to incorporate this compound into peptides allows for the design of highly specific molecular imaging probes that can target various biological processes and receptors implicated in disease. chemimpex.com

Design of Tracers for Tumor Targeting and Angiogenesis Imaging (e.g., RGD-Containing Peptides)

A prominent application of this compound is in the creation of radiolabeled peptides that target integrins, which are cell surface receptors involved in cell adhesion and signaling. snmjournals.org The αvβ3 integrin, in particular, is overexpressed on endothelial cells of newly forming blood vessels (angiogenesis) and on various types of tumor cells. snmjournals.orgresearchgate.net

Peptides containing the Arg-Gly-Asp (RGD) sequence are known to bind with high affinity and selectivity to the αvβ3 integrin. ru.nlsnmjournals.org By incorporating this compound into a cyclic RGD peptide, a precursor is created that can be readily radiolabeled, for instance with Iodine-125 (¹²⁵I), for use in SPECT imaging. vulcanchem.com

One study demonstrated that a cyclic pentapeptide, cyclo(-Arg-Gly-Asp-D-Tyr(3-I)-Val-), showed a 10-fold higher affinity for αvβ3 integrins compared to its non-iodinated counterpart. vulcanchem.com The radioiodinated version of this peptide allowed for the precise imaging of glioblastoma xenografts in mice. vulcanchem.com The modification of these RGD peptides, such as through glycosylation, can further improve their pharmacokinetic properties by, for example, shifting their clearance from the liver to the kidneys, which is often desirable for tumor imaging. snmjournals.org

Ligand Development for Specific Receptor Systems (e.g., PSMA)

This compound is also a key component in the development of ligands targeting the Prostate-Specific Membrane Antigen (PSMA). acs.orgsnmjournals.org PSMA is a protein that is highly expressed on the surface of prostate cancer cells, making it an excellent target for both imaging and therapy. snmjournals.orgnih.gov

In the design of PSMA-targeted radioligands, small molecule inhibitors are often linked to a chelator for radiolabeling. The linker portion can be modified to optimize the properties of the radiotracer. The inclusion of 3-iodo-D-tyrosine in the linker of PSMA inhibitors has been shown to improve their binding affinity to PSMA. acs.orgsnmjournals.org

For example, the substitution of a D-phenylalanine with 3-iodo-D-tyrosine in the linker of a PSMA-targeting peptide resulted in a significant improvement in PSMA affinity. snmjournals.org This enhanced affinity can lead to higher tumor uptake of the radiolabeled ligand, which is beneficial for both PET imaging (e.g., with Gallium-68) and targeted radionuclide therapy (e.g., with Lutetium-177). snmjournals.org

Table 2: Research Findings on PSMA Ligands with 3-iodo-D-tyrosine

Compound/Study Key Modification Finding Reference
PSMA I&T Substitution of D-Phe with 3-iodo-D-Tyr in the linker. Significantly improved PSMA affinity compared to the non-iodinated analog. snmjournals.org
[⁹⁹ᵐTc]TcO-4 Introduction of 3-iodo-D-tyrosine in the linker. Showed high affinity for PSMA-expressing prostate cancer cells. nih.gov

Pharmacokinetic Evaluation of Radiopharmaceutical Candidates (e.g., Biodistribution Studies)

The use of this compound in the synthesis of radiolabeled peptides is crucial for their preclinical evaluation, particularly in biodistribution studies. osti.govresearchgate.net These studies are essential to understand the pharmacokinetics of a new radiopharmaceutical candidate—how it is absorbed, distributed, metabolized, and excreted in the body. researchgate.netjst.go.jp

In a typical biodistribution study, a radiolabeled compound is administered to laboratory animals, often mice or rats bearing tumors. nih.govkanazawa-u.ac.jp At various time points after administration, the animals are euthanized, and their organs and tissues are collected. The amount of radioactivity in each tissue is then measured to determine the concentration of the radiopharmaceutical. nih.govkanazawa-u.ac.jp

These studies provide vital information, such as:

Tumor Uptake: The extent to which the radiopharmaceutical accumulates in the target tumor. researchgate.netkanazawa-u.ac.jp

Normal Tissue Uptake: The concentration of the compound in healthy organs, which is critical for assessing potential toxicity. A key concern is often uptake in the kidneys, as many peptides are cleared through the renal system. nih.govkanazawa-u.ac.jp

Clearance: The rate at which the compound is eliminated from the body, typically through the kidneys and/or the liver and intestines. snmjournals.org

Tumor-to-Background Ratios: The ratio of radioactivity in the tumor compared to surrounding tissues, which indicates the quality of the signal for imaging. kanazawa-u.ac.jp

By incorporating 3-iodo-D-tyrosine into peptides, researchers can create radiolabeled analogs (e.g., with ¹²⁵I) to perform these detailed pharmacokinetic assessments. researchgate.netnih.gov The data from these studies are fundamental for selecting the most promising radiopharmaceutical candidates for further development and eventual clinical translation. For example, studies have compared the biodistribution of various radioiodinated amino acids to identify analogs with high tumor uptake and low kidney accumulation for oncologic imaging. nih.gov

Chemical Derivatization and Bioconjugation Strategies for 3 Iodo D Tyrosine Containing Peptides

Methodologies for Enhanced Analytical Detection of Peptides

The unique properties of 3-iodo-D-tyrosine can be leveraged to improve the analytical detection of peptides, particularly in complex biological mixtures.

Derivatization for Improved Mass Spectrometric Analysis (e.g., ESI-MS)

The analysis of peptides by mass spectrometry (MS), especially electrospray ionization mass spectrometry (ESI-MS), can be significantly enhanced through chemical derivatization. While direct derivatization of 3-iodo-D-tyrosine for MS is not a common primary strategy, the iodine atom can influence the ionization and fragmentation behavior of the peptide. More commonly, other functional groups within the peptide are targeted for derivatization to improve MS detection. For instance, methods have been developed to introduce quaternary amine tags to cysteine residues, which can significantly amplify the signal in the MS spectrum. mdpi.com Similarly, derivatization of amino groups with reagents that introduce a fixed positive charge can improve ionization efficiency and lead to more predictable fragmentation patterns. google.com

The presence of an iodine atom on the tyrosine residue can be utilized in specialized MS techniques. For example, ultraviolet action spectroscopy can take advantage of the facile carbon-iodine bond dissociation to obtain structural information about iodinated peptides and proteins in the gas phase. acs.org This method provides high sensitivity due to the dominant loss of iodine upon photoexcitation. acs.org

Derivatization TargetReagent/MethodPurpose for MS Analysis
Cysteine(3-acrylamidopropyl)trimethylammonium chlorideIntroduces a quaternary amine tag to enhance signal intensity. mdpi.com
Amino GroupsN-alkyl-nicotinic acid N-hydroxysuccinimide esterIntroduces a fixed positive charge to improve ionization and control fragmentation. google.com
IodotyrosineUltraviolet Action SpectroscopyUtilizes C-I bond dissociation for structural analysis. acs.org

Fluorogenic Derivatization Approaches for Peptide Analysis

Fluorogenic derivatization is a powerful technique for the sensitive detection of peptides. For tyrosine-containing peptides, a specific assay involves enzymatic o-hydroxylation of the tyrosine residue, followed by oxidation and condensation with a fluorogenic reagent like 1,2-diamino-1,2-diphenylethane to produce a highly fluorescent species. nih.gov While this method targets tyrosine in general, it is applicable to peptides containing 3-iodo-D-tyrosine.

Another approach involves the reduction of a nitrotyrosine residue to aminotyrosine, which can then be derivatized with a fluorogenic reagent. nih.gov Although this is specific to nitrotyrosine, it highlights the principle of introducing a reactive group that can then be tagged. In the context of 3-iodo-D-tyrosine, the iodine itself can serve as a handle for introducing a fluorophore via cross-coupling reactions, as will be discussed in the next section. researchgate.net

Functionalization and Bioconjugation for Specific Research Applications

The iodine atom in 3-iodo-D-tyrosine is a key feature for the site-specific functionalization and bioconjugation of peptides, enabling the attachment of various molecular entities for targeted research applications. chemimpex.comchemimpex.com

Chemoselective Introduction of Reporter Groups and Affinity Tags

The carbon-iodine bond in 3-iodotyrosine serves as a versatile anchor for introducing reporter groups, such as fluorescent dyes and affinity tags, through metal-catalyzed cross-coupling reactions. researchgate.net This approach allows for the site-specific labeling of peptides, which is often challenging with naturally occurring amino acids due to their abundance and similar reactivity. researchgate.net

Key Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction pairs the iodinated tyrosine with a boronic acid or ester derivative of the desired reporter group. It has been successfully used to attach fluorescent dyes to mono-iodinated peptides. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of the iodotyrosine with a terminal alkyne, a common functional group in reporter molecules. This method is also used to create stapled peptides to stabilize helical structures. vulcanchem.com

Stille Cross-Coupling: This reaction can be used to couple iodotyrosine residues with organostannanes, for example, to attach near-infrared imaging agents like Cy5.5. vulcanchem.com

Negishi Coupling: This mild cross-coupling method utilizes organozinc reagents to functionalize iodotyrosine-containing peptides, even in the presence of sensitive functional groups. thieme-connect.com

These chemoselective methods offer a significant advantage over traditional labeling techniques that target more common residues like lysine (B10760008) or cysteine, which can lead to heterogeneous products. researchgate.net

Coupling ReactionReactantsApplication Example
Suzuki-MiyauraIodotyrosine + Boronic acid/esterAttachment of fluorescent dyes. researchgate.net
SonogashiraIodotyrosine + Terminal alkyneCreation of stapled peptides. vulcanchem.com
StilleIodotyrosine + OrganostannaneAttachment of imaging agents (e.g., Cy5.5). vulcanchem.com
NegishiIodotyrosine + Organozinc reagentFunctionalization of complex peptides under mild conditions. thieme-connect.com

Strategies for Attaching Biomolecules for Targeted Systems

The ability to attach larger biomolecules, such as polymers or other peptides, to 3-iodo-D-tyrosine-containing peptides is crucial for developing targeted delivery systems and therapeutic agents. chemimpex.comchemimpex.com The cross-coupling reactions mentioned previously are also applicable here. For instance, a biomolecule functionalized with a boronic acid or an alkyne can be conjugated to the iodinated peptide.

Another important strategy is the use of the iodine atom for radiolabeling, particularly with radioactive isotopes of iodine (e.g., ¹²⁵I). vulcanchem.com This allows for the creation of radiolabeled peptides for use in single-photon emission computed tomography (SPECT) imaging and other diagnostic applications. vulcanchem.com The D-configuration of the amino acid can confer resistance to enzymatic degradation, which is beneficial for in vivo applications. vulcanchem.com

Furthermore, diazonium coupling reactions can target tyrosine residues for bioconjugation, providing another avenue for attaching biomolecules. acs.orgmdpi.com

Elucidation of Structure-Activity Relationships (SAR) through Iodine Substitution in Peptides

The substitution of tyrosine with 3-iodotyrosine can significantly impact the biological activity of a peptide, providing a valuable tool for structure-activity relationship (SAR) studies. chemimpex.com The introduction of the bulky and hydrophobic iodine atom can alter the peptide's conformation, receptor binding affinity, and metabolic stability. vulcanchem.comnih.gov

For example, the incorporation of 3-iodo-D-tyrosine into the cyclic pentapeptide cyclo(-Arg-Gly-Asp-D-Tyr-Val-) resulted in a 10-fold higher affinity for αvβ3 integrins compared to the non-iodinated version. vulcanchem.com In another case, the iodination of a conserved tyrosine in insulin (B600854) was shown to enhance its binding to the insulin receptor. nih.gov These examples demonstrate how a single iodine atom can modulate the interaction of a peptide with its biological target.

The D-configuration of the amino acid also plays a crucial role in SAR studies by conferring resistance to enzymatic degradation, leading to a longer half-life in serum. vulcanchem.com This increased stability is a desirable property for many therapeutic peptides. By systematically replacing tyrosine with 3-iodo-D-tyrosine at different positions within a peptide sequence, researchers can probe the importance of specific residues for biological activity and optimize the peptide's properties. acs.orguit.nouq.edu.au

Peptide ModificationEffectReference
Cyclo(-Arg-Gly-Asp-D-Tyr(3-I) -Val-)10-fold higher affinity for αvβ3 integrins vulcanchem.com
3-[iodo-TyrB26]InsulinEnhanced binding to the insulin receptor nih.gov
Peptides with D-Tyr(3-I) Prolonged serum half-life vulcanchem.com

Broader Research Impact and Future Directions in Peptide and Chemical Biology Research

The unique structural characteristics of Fmoc-3-iodo-D-Tyr-OH, namely the presence of a D-amino acid configuration and an iodine atom on the aromatic ring, have positioned it as a significant tool in advancing peptide and chemical biology research. Its application extends from creating more robust therapeutics to enabling detailed studies of complex biological processes.

Q & A

Basic Questions

Q. What are the optimal solubility and storage conditions for Fmoc-3-iodo-D-Tyr-OH to ensure stability during peptide synthesis?

  • Methodological Answer : this compound is typically dissolved in DMSO at 100 mg/mL (170.73 mM) with ultrasonic treatment to enhance solubility . For short-term use, store at -20°C (1 month), and for long-term stability, use -80°C (6 months). Pre-warming to 37°C before use improves dissolution. Avoid aqueous buffers unless coupled with co-solvents like DMSO in working solutions to prevent precipitation .

Q. What analytical techniques are recommended for verifying the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is standard for purity assessment (>98% by COA) . Mass spectrometry (MS) confirms molecular weight accuracy, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) validates stereochemistry and iodine positioning. Cross-reference with PubChem identifiers (InChI Key, SMILES) for structural validation .

Q. How should researchers handle discrepancies in mass spectrometry data when characterizing this compound-containing peptides?

  • Methodological Answer : Discrepancies in MS data (e.g., unexpected adducts or fragmentation) require re-evaluation of ionization parameters (e.g., ESI vs. MALDI). Use isotopic labeling (e.g., ¹²⁷I vs. ¹²⁹I) to distinguish iodine-specific peaks. Validate via tandem MS (MS/MS) to resolve ambiguities in peptide sequencing .

Advanced Research Questions

Q. How can AI-driven synthesis planning tools optimize the incorporation of this compound into complex peptide sequences?

  • Methodological Answer : AI tools (e.g., Template_relevance Pistachio or Reaxys models) leverage reaction databases to predict coupling efficiency and side-chain compatibility. For example, prioritize coupling steps where iodine’s steric bulk is minimized (e.g., avoid adjacent bulky residues like Trp). Adjust solvent polarity (DCM/DMF mixtures) and base (DIEA vs. NMM) to suppress racemization .

Q. What strategies mitigate racemization risks when using this compound in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Racemization is minimized by:

  • Using low-temperature (0–4°C) coupling conditions with HOBt/DIC activation.
  • Limating reaction times (<30 minutes) for sterically hindered residues.
  • Incorporating pseudo-proline dipeptides to reduce backbone flexibility during elongation .

Q. How does the iodinated tyrosine residue influence peptide-receptor interactions in targeted drug delivery systems?

  • Methodological Answer : The iodine atom enhances hydrophobic interactions and halogen bonding with aromatic residues (e.g., Phe, Trp) in receptor binding pockets. For example, in αvβ3 integrin-targeting peptides, iodine’s electron-withdrawing effect stabilizes π-π stacking, improving binding affinity by 2–3 fold compared to non-halogenated analogs. Validate via molecular dynamics simulations and SPR binding assays .

Q. What experimental designs resolve contradictions in solubility data for this compound across different solvent systems?

  • Methodological Answer : Systematic solubility screens (e.g., DMSO, DMF, THF) with dynamic light scattering (DLS) quantify aggregation thresholds. For in vivo studies, use biocompatible co-solvents (e.g., PEG-400) at <5% v/v to maintain colloidal stability. Cross-validate with NMR solubility parameters (Hildebrandt) to predict solvent compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-3-iodo-D-Tyr-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-3-iodo-D-Tyr-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.